Aurora Kinases-IN-3

Aurora Kinase B Mechanism of Action Mitosis

Aurora Kinases-IN-3 (CAS 2840558-83-8), also known as Compound 15a, is a 2-phenoxy-3,4'-bipyridine derivative identified as a novel inhibitor of Aurora Kinase B (AURKB). Unlike traditional catalytic inhibitors that target the kinase's ATP-binding site, this compound elicits its anti-mitotic effect through a distinct mechanism: it disrupts the proper mitotic localization of AURKB without inhibiting its phosphorylation of histone H3 at Ser10.

Molecular Formula C20H16F3N3O4
Molecular Weight 419.4 g/mol
Cat. No. B12398006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurora Kinases-IN-3
Molecular FormulaC20H16F3N3O4
Molecular Weight419.4 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC(=CC(=C1)OC(F)(F)F)OC2=C(C=CC=N2)C3=CC(=NC=C3)OC
InChIInChI=1S/C20H16F3N3O4/c1-24-18(27)13-8-14(11-15(9-13)30-20(21,22)23)29-19-16(4-3-6-26-19)12-5-7-25-17(10-12)28-2/h3-11H,1-2H3,(H,24,27)
InChIKeyNVMJCTQSUKIXBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aurora Kinases-IN-3 for Selective AURKB Localization Disruption: Procurement Criteria for Oncology Research


Aurora Kinases-IN-3 (CAS 2840558-83-8), also known as Compound 15a, is a 2-phenoxy-3,4'-bipyridine derivative identified as a novel inhibitor of Aurora Kinase B (AURKB). Unlike traditional catalytic inhibitors that target the kinase's ATP-binding site, this compound elicits its anti-mitotic effect through a distinct mechanism: it disrupts the proper mitotic localization of AURKB without inhibiting its phosphorylation of histone H3 at Ser10 [1]. This chemical probe, with a molecular weight of 419.35 g/mol and the formula C20H16F3N3O4, was optimized from the pharmacophore of the pan-Aurora inhibitor AMG900 and demonstrates broad-spectrum antiproliferative activity at low nanomolar concentrations in vitro [1].

Why Aurora Kinases-IN-3 Cannot Be Replaced by Other AURKB Catalytic Inhibitors for Mechanistic Studies


Standard Aurora kinase inhibitors like Barasertib (AZD1152-HQPA) or VX-680 exert their antiproliferative effects by blocking the catalytic activity of AURKB, most proximally measured by a reduction in the phosphorylation of its substrate, histone H3 at Ser10 (pHH3-Ser10). However, Aurora Kinases-IN-3 (15a) achieves a comparable suppression of AURKB-dependent processes without affecting pHH3-Ser10 levels, instead acting as a localization disruptor [1]. This mechanistic divergence is critical for researchers investigating kinase-independent functions or seeking to overcome resistance mutations in the AURKB catalytic domain. Consequently, substituting Aurora Kinases-IN-3 with a generic catalytic AURKB inhibitor will produce a fundamentally different cellular phenotype and cannot replicate experimental outcomes dependent on the delocalization mechanism [2].

Quantitative Differentiation of Aurora Kinases-IN-3: A Head-to-Head Evidence Guide for Procurement


Unique Mechanism of Action: AURKB Localization Disruption vs. Catalytic Inhibition

Aurora Kinases-IN-3 (15a) is explicitly characterized as a disruptor of AURKB mitotic localization, a mechanism orthogonal to classical ATP-competitive catalytic inhibitors. At a concentration of 40 nM over 6 hours in RPE-MYCBCL2 cells, Compound 15a delocalizes AURKB from the spindle midzone, preventing the recruitment of MKLP1 and PLK1 and blocking spindle midzone microtubule assembly, yet it does not inhibit the phosphorylation of histone H3 at Ser10 [1]. This contrasts directly with catalytic pan-Aurora inhibitors like AMG900, which inhibit pHH3-Ser10 at higher concentrations in the same study [2], and with VX-680, a well-documented catalytic inhibitor of all three Aurora kinase family members [3].

Aurora Kinase B Mechanism of Action Mitosis Drug Resistance

Superior Antiproliferative Profile Against a Panel of Human Cancer Cell Lines

In a 3-day cell viability assay screening a panel of human cancer cell lines, Aurora Kinases-IN-3 (15a) demonstrated potent and broad-spectrum antiproliferative activity. The concentration required to reduce viability by 50% (EC50) was approximately 10 nM across the tested lines . This demonstrates a markedly higher potency compared to the clinically evaluated AURKB catalytic inhibitor Barasertib (AZD1152-HQPA), which exhibits GI50 values typically ranging from 0.3 to 3 µM across a variety of solid tumor cell lines [1].

Cancer Cell Biology Cytotoxicity Assay Proliferation Lead Optimization

In Vivo Efficacy in a Lung Adenocarcinoma Xenograft Model Following Oral Administration

The oral activity of Aurora Kinases-IN-3 (15a) was validated in a pharmacodynamic xenograft study. In female BALB/c nude mice bearing NCI-H23 human lung adenocarcinoma xenografts, twice-daily oral gavage of 50 mg/kg of 15a for 7 days led to a pronounced suppression of tumor growth, mediated by the induction of mitotic arrest and apoptosis within the tumor tissue [1]. This in vivo proof-of-concept is a critical differentiation from the clinical candidate AMG 900, which has shown limited single-agent efficacy in certain clinical settings and is an intravenous formulation, not an oral one [2].

In Vivo Pharmacology Xenograft Model Lung Cancer Oral Bioavailability

Distinct Phenotypic Clustering Profile Relative to Classical Aurora Kinase Inhibitors

To assess the functional selectivity of the compound's mechanism, a hierarchical clustering analysis was performed on cell fitness profiles derived from a panel of cell lines. Aurora Kinases-IN-3 (15a) and its analogs formed a distinct cluster separate from the clusters formed by reference Aurora kinase inhibitors AMG900 and VX-680 [1]. This unbiased segmentation confirms that the biological consequences of treating cells with a localization disruptor are fundamentally different from those of a catalytic inhibitor at the systems level.

Chemical Biology Phenotypic Screening Hierarchical Clustering Drug Selectivity Profiling

Optimized Application Scenarios for Aurora Kinases-IN-3 Based on Verified Antibiotic Profiles


Investigating Non-Catalytic Functions of AURKB in Mitosis

For scientists studying AURKB's scaffolding role or its spatial regulation during mitosis, Aurora Kinases-IN-3 is essential. Its demonstrated ability to delocalize AURKB from the spindle midzone at 40 nM, without affecting its catalytic activity on H3-Ser10 [1], allows for the dissection of kinase-dependent and kinase-independent functions. Standard catalytic inhibitors like VX-680 would confound such studies by simultaneously blocking enzymatic activity.

Generating Drug-Resistant Cancer Models in Vitro

To model acquired resistance to AURKB-targeted therapy, Aurora Kinases-IN-3 can be used to create cell lines resistant to localization disruption. Because mutations in the catalytic domain are a known resistance mechanism to ATP-competitive inhibitors like Barasertib, 15a's non-catalytic mechanism may select for a distinct set of resistance mutations, providing a complementary model for studying next-line therapies [1].

Functional Chemical Biology to Differentiate Kinase Inhibitor Phenotypes

The distinct phenotypic clustering of 15a, separate from the clusters of AMG900 and VX-680 [1], makes it an ideal tool for chemical biology screens. Researchers can use it to build a high-quality reference profile for a 'localization disruptor' phenotype, against which novel compounds can be benchmarked to identify those with truly novel mechanisms of action, beyond simple catalytic inhibition.

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